![molecular formula C25H28N6O2 B11511120 7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11511120.png)
7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
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Overview
Description
7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex heterocyclic compound that features an adamantane moiety, a pyridine ring, and an imidazo[1,2-G]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the imidazo[1,2-G]purine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the adamantane moiety: This step often involves the use of adamantane derivatives and coupling reactions.
Attachment of the pyridine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions can be performed on the pyridine ring or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles
- Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
Uniqueness
The uniqueness of 7-(Adamantan-1-YL)-1,3-dimethyl-8-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione lies in its combination of an adamantane moiety, a pyridine ring, and an imidazo[1,2-G]purine core. This structural arrangement imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H28N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
7-(1-adamantyl)-2,4-dimethyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H28N6O2/c1-28-21-20(22(32)29(2)24(28)33)31-14-19(25-10-15-7-16(11-25)9-17(8-15)12-25)30(23(31)27-21)13-18-5-3-4-6-26-18/h3-6,14-17H,7-13H2,1-2H3 |
InChI Key |
RFURXZCEEFOOKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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